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Binding Affinity of the SH3b Domain

The table below summarizes the available quantitative binding data for the lysostaphin SH3b domain with

various peptidoglycan fragments, as determined by NMR titration experiments [1].

Peptidoglycan
Ligand

Description
Dissociation Constant
(Kd)

G5 (Pentaglycine) Gly-Gly-Gly-Gly-Gly (cross-bridge) ~890 ± 160 μM [1]

P4 (Tetrapeptide
Stem)

L-Ala-D-iGln-L-Lys-D-Ala (stem peptide) ~963 ± 198 μM [1]

P4-G5 Tetrapeptide stem with attached pentaglycine
cross-bridge

~98 ± 42 μM [1]

P5-G5-P4 Two peptide stems linked by a single
pentaglycine bridge

~100 ± 34 μM [1]

A key finding is that the SH3b domain has two distinct binding sites on opposite sides of the protein: one

for the pentaglycine cross-bridge and another for the peptide stem [1] [2]. When a ligand containing both
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elements (like P4-G5) is present, the effective binding affinity increases significantly, as the interaction is

strengthened through avidity effects and a clustering mechanism [1].

Rationale for Pentaglycine Specificity

Although direct affinity data for a tetraglycine peptide is missing from these studies, the structural reason for

the strict pentaglycine specificity is well-explained.

The crystal structure of the SH3b domain in complex with a pentaglycine peptide shows that the ligand

binds in an extended conformation within a shallow groove between the β1 and β2 strands and the RT loop

of the domain [3] [4]. The specificity is achieved through a mechanism of steric exclusion: the binding site

is shaped in such a way that it accommodates the specific backbone conformation of a pentaglycine peptide

and excludes amino acids with bulky side chains (Cβ atoms) [3] [4]. A tetraglycine peptide would be too

short to form the same set of optimal interactions within this defined binding groove.

Experimental Methodology

The binding affinity data in the table above was primarily obtained using NMR Chemical Shift

Perturbation (CSP) titrations, a robust method for studying protein-ligand interactions [5] [1] [6]. The

general workflow is as follows:
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Label protein with 15N

Record 2D 1H-15N HSQC spectrum

Titrate in unlabeled ligand

Monitor chemical shift changes

Fit data to binding isotherm

Calculate Kd

Click to download full resolution via product page

Principle: The experiment monitors changes in the chemical environment of protein nuclei (like the

backbone amides) upon ligand binding [5] [6].
Procedure: A sample of the isotopically labeled (15N) SH3b domain is placed in an NMR

spectrometer, and a two-dimensional 1H-15N HSQC spectrum is recorded. Increasing amounts of the
unlabeled ligand (e.g., a peptidoglycan peptide) are titrated into the protein sample, and a new HSQC

spectrum is recorded after each addition [5] [6].
Analysis: Residues at the binding site experience changes in their peak positions (chemical shifts).

These changes are plotted against the ligand concentration and fitted to a standard binding model to
determine the dissociation constant (Kd) [5] [6].

Research Implications

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 3 / 5 Tech Support

https://www.smolecule.com/products/s1892331?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC9427925/
https://link.springer.com/article/10.1007/s10858-022-00402-3
https://pmc.ncbi.nlm.nih.gov/articles/PMC9427925/
https://link.springer.com/article/10.1007/s10858-022-00402-3
https://pmc.ncbi.nlm.nih.gov/articles/PMC9427925/
https://link.springer.com/article/10.1007/s10858-022-00402-3
https://www.smolecule.com/products/s1892331?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


For your work in drug development, the discovery of the two-site binding mechanism is highly significant. It

suggests that the potency of lysostaphin is not due to a single high-affinity interaction but to a dynamic,

multivalent attachment to the peptidoglycan meshwork [1] [2]. This allows the enzyme to "walk" along the

cell wall, maintaining contact through at least one site while the catalytic domain cleaves pentaglycine

cross-links, leading to efficient lysis [2]. Engineering therapeutics that mimic this dual-targeting approach

could be a promising strategy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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